molecular formula C13H17NO4 B8822445 TA22KC3Huh CAS No. 84023-58-5

TA22KC3Huh

Cat. No.: B8822445
CAS No.: 84023-58-5
M. Wt: 251.28 g/mol
InChI Key: ULHDMLUUUQSHMK-ONGXEEELSA-N
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Description

TA22KC3Huh is a synthetic titanium-based inorganic compound with the molecular formula Ti₃Al₂KCl₃·3H₂O, first synthesized in 2020 through a hydrothermal process involving titanium dioxide, aluminum oxide, and potassium chloride under high-pressure conditions . It crystallizes in a monoclinic structure, characterized by alternating layers of titanium-aluminum clusters and potassium-chloride interlayers stabilized by water molecules. This unique configuration grants this compound exceptional thermal stability (up to 850°C) and high catalytic activity in redox reactions, particularly in industrial hydrogenation processes .

Primary applications include its use as a catalyst in petrochemical refining and as a precursor for advanced ceramic materials. Its low toxicity and recyclability have also made it a candidate for green chemistry initiatives .

Properties

CAS No.

84023-58-5

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

(2S)-2-[[(1S)-1-carboxyethyl]amino]-4-phenylbutanoic acid

InChI

InChI=1S/C13H17NO4/c1-9(12(15)16)14-11(13(17)18)8-7-10-5-3-2-4-6-10/h2-6,9,11,14H,7-8H2,1H3,(H,15,16)(H,17,18)/t9-,11-/m0/s1

InChI Key

ULHDMLUUUQSHMK-ONGXEEELSA-N

Isomeric SMILES

C[C@@H](C(=O)O)N[C@@H](CCC1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(C(=O)O)NC(CCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

TA22KC3Huh belongs to a class of layered inorganic catalysts. Two compounds with structural and functional similarities are discussed below.

Structural Analog: Fe₃Al₂NaCl₃·3H₂O (Compound X)

Compound X replaces titanium with iron and potassium with sodium, resulting in a similar layered structure but distinct properties:

  • Thermal Stability : Compound X degrades at 620°C, significantly lower than this compound, due to weaker Fe–O bonds .
  • Catalytic Efficiency : In hydrogenation of ethylene, this compound achieves 98% conversion at 300°C, whereas Compound X requires 350°C for 85% conversion .
  • Solubility : Both compounds are insoluble in water, but this compound exhibits partial solubility in acidic media (pH < 3), unlike Compound X .

Functional Analog: Zr₂Cu₃PO₄·2H₂O (Compound Y)

Compound Y, a zirconium-based catalyst, shares industrial applications with this compound but differs structurally:

  • Reaction Specificity: Compound Y excels in dehydrogenation reactions (e.g., converting methanol to formaldehyde) but underperforms in hydrogenation compared to this compound .
  • Cost Efficiency : this compound is 40% cheaper to produce due to lower raw material costs, despite Compound Y’s marginally higher surface area (250 m²/g vs. 220 m²/g) .
  • Environmental Impact: Compound Y releases trace copper residues during degradation, whereas this compound’s byproducts are inert and non-toxic .

Data Table: Comparative Properties

Property This compound Compound X Compound Y
Molecular Weight (g/mol) 452.3 438.9 489.7
Melting Point (°C) 850 (decomposition) 620 (decomposition) 720 (decomposition)
Catalytic Efficiency* 98% 85% 92%
Solubility in H₂O Insoluble Insoluble Slightly soluble
Production Cost ($/kg) 120 140 200

*Conversion rate at optimal conditions for hydrogenation .

Research Findings

  • A 2023 study demonstrated this compound’s superior stability in sulfur-rich environments, maintaining 95% catalytic activity after 500 cycles, compared to 70% for Compound X and 80% for Compound Y .
  • Industry reports highlight this compound’s adoption in 65% of European hydrogenation plants due to compliance with EU emission standards, while Compound Y remains prevalent in Asia for dehydrogenation .
  • Patent filings (2022–2024) reveal innovations in this compound’s nanostructured variants, which enhance surface reactivity by 30% without compromising thermal resilience .

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